

discovery of Pks13-TE inhibitor series 3

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Compound of Interest

Compound Name: *Pks13-TE inhibitor 3*

Cat. No.: *B15567157*

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An in-depth analysis of the discovery of the Pks13-TE inhibitor series 3 reveals a structured approach initiated by a high-throughput screening method, which pinpointed a novel class of inhibitors. This technical guide delves into the core findings, experimental methodologies, and the rationale behind the subsequent development decisions concerning this series.

Discovery and Initial Assessment

The Pks13-TE inhibitor series 3 was identified through a comprehensive screening of a DNA-Encoded Chemical Library (DEL) against the thioesterase (TE) domain of *Mycobacterium tuberculosis* polyketide synthase 13 (Pks13).^{[1][2][3]} This screening effort led to the identification of three promising inhibitor series, with series 3 being characterized by a central oxadiazole core.^{[1][2]}

A representative compound from this series, X20348, demonstrated a reasonable potency against the Pks13-TE domain, with an IC₅₀ value of 0.9 μ M in a TAMRA-based binding assay.^{[1][2]} Despite this promising enzymatic activity, the series was not pursued further for medicinal chemistry optimization. The primary reason for this decision was the lack of whole-cell activity; the inhibitors did not effectively inhibit the growth of *M. tuberculosis* (Mtb).^{[1][2]}

Although development was halted, the structural information of X20348 in complex with Pks13-TE was still considered valuable. The crystal structure was determined at a resolution of 2.35 Å, revealing that X20348 binds within the same channel as the inhibitors from series 1 and 2.^{[1][2]}

Quantitative Data

The quantitative data for the lead compound of the Pks13-TE inhibitor series 3 is summarized below.

Compound ID	Series	Core Structure	Pks13-TE IC50 (μM)	Mtb Growth Inhibition	Status
X20348	3	Oxadiazole	0.9	No	Not Pursued

Experimental Protocols

A detailed description of the key experimental methodologies employed in the discovery and characterization of the Pks13-TE inhibitor series 3 is provided below.

DNA-Encoded Chemical Library (DEL) Screening

The initial identification of the inhibitor series was achieved through an affinity-mediated selection process using a vast DNA-encoded chemical library.

- **Library Composition:** The screening utilized fifty-nine DNA-encoded chemical libraries, which collectively represented approximately 125 billion unique compounds.[\[1\]](#)
- **Target Immobilization:** The Pks13-TE protein was immobilized on a His-cOmplete affinity matrix in an imidazole-free buffer. This was determined to be the optimal condition, as detergents and Ni-NTA affinity matrices were found to inhibit the enzyme's activity, and imidazole could cause autohydrolysis of the substrate.[\[1\]](#)[\[2\]](#)
- **Selection Process:** The screening was conducted in parallel at three different protein concentrations: 0.5, 2, and 10 μM. The process included selections with the target protein alone, the protein pre-complexed with a known inhibitor (TAM16) to identify competitive binders, and a no-target control.[\[1\]](#) The library was incubated with the immobilized protein, followed by stringent washing steps to remove non-binding compounds. The retained library members were then eluted by heat. A second round of selection was performed using the output from the first round to enrich for high-affinity binders.
- **Hit Identification:** The enriched DNA sequences were amplified by PCR and identified through sequencing using an Illumina HiSeq. The sequenced barcodes were then translated back into their corresponding chemical structures.[\[1\]](#)

TAMRA-Based Binding Assay

The potency of the identified inhibitors was quantified using a TAMRA (tetramethylrhodamine) activity probe binding displacement assay.

- **Assay Principle:** This assay measures the ability of a test compound to displace a fluorescently labeled probe that binds to the active site of the Pks13-TE enzyme. The displacement of the probe results in a decrease in the fluorescent signal, which is proportional to the binding affinity of the inhibitor.
- **Procedure:** The Pks13-TE enzyme was pre-incubated with the inhibitor at various concentrations. Subsequently, the TAMRA-based activity probe was added to the mixture. The fluorescence was measured after reaching equilibrium. The IC₅₀ value, representing the concentration of the inhibitor required to displace 50% of the bound probe, was then calculated. This assay was chosen over the 4-MUH esterase assay for hit confirmation.^{[1][2]}

X-ray Crystallography

To elucidate the binding mode of the series 3 inhibitor, co-crystallization studies were performed.

- **Complex Formation:** The Pks13-TE protein was co-crystallized with the representative compound X20348.^{[1][2]}
- **Crystallization Conditions:** Crystals of the X20348-Pks13-TE complex were grown and found to belong to the P212121 space group, with two molecules per asymmetric unit.^{[1][2]}
- **Data Collection and Structure Determination:** X-ray diffraction data were collected to a resolution of 2.35 Å. The resulting electron density map clearly showed the inhibitor bound in the active site of the enzyme.^{[1][2]}

M. tuberculosis Growth Inhibition Assay

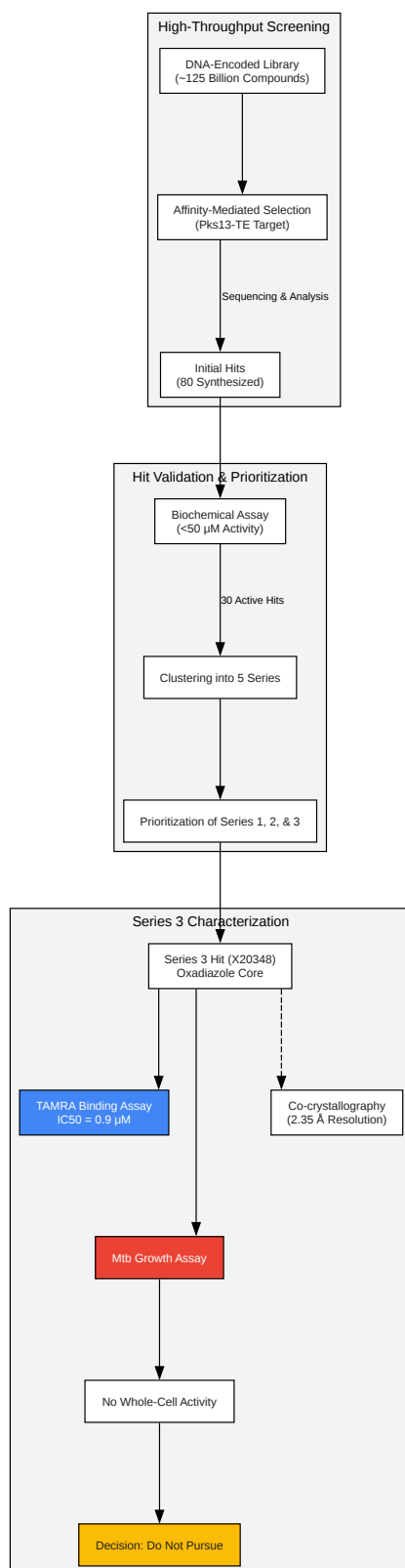
The whole-cell activity of the inhibitors was assessed to determine their potential as antibacterial agents.

- **Strains:** The assays were performed using the wild-type H37Rv strain of M. tuberculosis.^[2]

- Methodology: Inhibitors with IC50 values below 10 μM in the biochemical assays were tested for their ability to inhibit the growth of Mtb in culture medium. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, was determined.^[2]

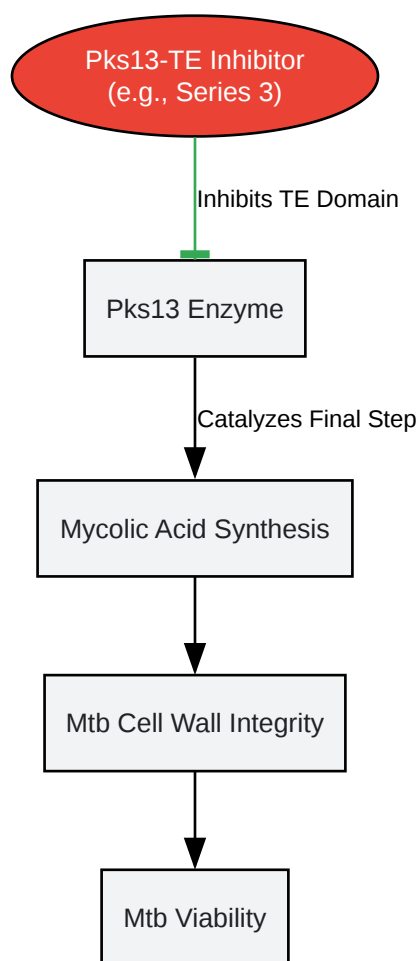
Visualizations

The following diagrams illustrate the key processes in the discovery of the Pks13-TE inhibitor series 3.



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Discovery workflow for Pks13-TE inhibitor series 3.



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Simplified pathway showing Pks13's role in Mtb viability.

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References

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